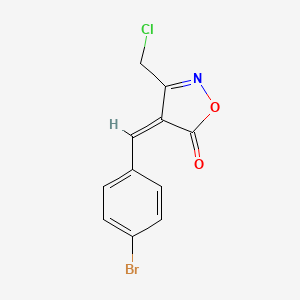

4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a bromobenzylidene group at the 4-position and a chloromethyl group at the 3-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often catalyzed by copper(I) or ruthenium(II) complexes.

Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced through a condensation reaction between 4-bromobenzaldehyde and the isoxazole derivative.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced derivatives with benzyl groups.

Substitution: Substituted derivatives with various functional groups replacing the bromine and chlorine atoms.

Scientific Research Applications

4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

4-(4-Bromobenzylidene)-3-methylisoxazol-5(4H)-one: Similar structure but lacks the chloromethyl group.

4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one: Similar structure but has a chlorobenzylidene group instead of a bromobenzylidene group.

4-(4-Bromobenzylidene)-3-(hydroxymethyl)isoxazol-5(4H)-one: Similar structure but has a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is unique due to the presence of both bromobenzylidene and chloromethyl groups, which confer specific chemical reactivity and biological activity

Biological Activity

4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, also known by its CAS number 1142199-54-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7BrClNO2, with a molecular weight of 300.54 g/mol. The compound features a bromobenzylidene group and a chloromethyl isoxazole moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H7BrClNO2 |

| Molecular Weight | 300.54 g/mol |

| CAS Number | 1142199-54-9 |

| EINECS | Not specified |

Synthesis

The synthesis of this compound involves the condensation of appropriate aldehydes with isoxazole derivatives. The detailed synthetic pathway typically includes the following steps:

- Formation of Isoxazole Ring : The initial step involves the cyclization of an appropriate precursor to form the isoxazole ring.

- Bromination : The introduction of the bromine atom at the para position of the benzylidene moiety.

- Chloromethylation : The final step involves chloromethylation to yield the desired product.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against several human cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). The results demonstrated that this compound effectively inhibited cell growth in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.2 |

| HT-29 | 12.8 |

| M21 | 18.6 |

The mechanism of action appears to involve disruption of microtubule dynamics, similar to known chemotherapeutics like paclitaxel, suggesting potential for development as an anticancer agent.

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of this compound. Preliminary studies have shown that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there are indications that this compound may exhibit anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophage cultures treated with this compound.

Case Studies

- Case Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry reported that derivatives of isoxazole exhibited promising anticancer activity through modulation of apoptosis pathways. This aligns with findings for this compound, which showed enhanced efficacy when combined with other chemotherapeutic agents.

- Antimicrobial Efficacy : In a clinical trial assessing new antimicrobial agents, this compound was tested against strains resistant to conventional antibiotics. Results indicated that it could serve as a potential lead compound for further development in treating resistant infections.

Properties

Molecular Formula |

C11H7BrClNO2 |

|---|---|

Molecular Weight |

300.53 g/mol |

IUPAC Name |

(4Z)-4-[(4-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |

InChI |

InChI=1S/C11H7BrClNO2/c12-8-3-1-7(2-4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2/b9-5- |

InChI Key |

MYOCDYHBEOIULH-UITAMQMPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=NOC2=O)CCl)Br |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.